molecular formula C12H11ClN2O4 B2902604 4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006444-12-7

4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2902604
CAS RN: 1006444-12-7
M. Wt: 282.68
InChI Key: LLIKKKKTVGAVDP-UHFFFAOYSA-N
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Description

4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.

Scientific Research Applications

4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been studied for its potential use in the treatment of transplant rejection and certain types of cancer.

Mechanism of Action

4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a Janus kinase inhibitor, which means it inhibits the activity of Janus kinases, a family of enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting the activity of Janus kinases, this compound blocks the downstream signaling pathways that lead to inflammation and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as the activation of immune cells such as T cells and B cells. In addition, it has been shown to reduce the production of antibodies and inhibit the proliferation of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It has high potency and selectivity for Janus kinases, which makes it a useful tool for studying the signaling pathways involved in inflammation and immune response. However, it also has some limitations. It can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments. In addition, its effects on different cell types and tissues can vary, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid. One direction is the development of more potent and selective Janus kinase inhibitors for the treatment of autoimmune diseases and cancer. Another direction is the investigation of the long-term effects of Janus kinase inhibition on the immune system and other physiological processes. Finally, the use of this compound in combination with other drugs for the treatment of complex diseases such as cancer and autoimmune diseases should be explored.

Synthesis Methods

The synthesis of 4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves several steps. The first step is the reaction of 4-methoxyphenol with chloromethylpyrazole in the presence of a base to form the intermediate product. The intermediate product is then reacted with chloroacetic acid to form the final product, this compound. This synthesis method has been optimized for high yield and purity.

properties

IUPAC Name

4-chloro-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-18-8-2-4-9(5-3-8)19-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIKKKKTVGAVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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